Sultamicillin

Übersicht

Beschreibung

Sultamicillin is a mutual prodrug of ampicillin and sulbactam, designed to enhance the antibacterial activity of ampicillin by combining it with sulbactam, a beta-lactamase inhibitor . This combination allows this compound to be effective against beta-lactamase-producing bacteria, which are resistant to ampicillin alone . This compound is commonly used to treat bacterial infections of the respiratory tract, urinary tract, skin, and soft tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sultamicillin is synthesized by esterifying ampicillin and sulbactam. The process involves the formation of a double ester linkage between these two compounds . The reaction conditions typically include the use of solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the preparation of this compound involves drying the raw materials, including this compound, disintegrating agents, adhesives, fillers, lubricants, and flavoring agents, until the water content is less than or equal to 1 percent . The materials are then uniformly mixed, tabletted, and crushed into particles, which are further processed into granules, capsules, and tablets .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sultamicillin unterliegt einer Hydrolyse in der Darmwand, wo es in Ampicillin und Sulbactam gespalten wird . Diese hydrolytische Reaktion wird durch Enzyme in der Darmwand erleichtert .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound erfordert die Anwesenheit von Wasser und spezifischer Enzyme, die die Spaltung der Esterbindungen katalysieren .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die durch die Hydrolyse von this compound gebildet werden, sind Ampicillin und Sulbactam, die im Verhältnis 1:1 molar ins System freigesetzt werden .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Sultamicillin is primarily used in treating:

- Upper Respiratory Tract Infections : Effective against pharyngitis, tonsillitis, acute and chronic sinusitis, and otitis media caused by organisms such as Streptococcus pneumoniae and Haemophilus influenzae.

- Lower Respiratory Tract Infections : Used for bacterial pneumonia and bronchitis.

- Skin and Soft Tissue Infections : Treats conditions like cellulitis, furuncles, and diabetic foot ulcers caused by Staphylococcus aureus and Streptococcus pyogenes.

- Urinary Tract Infections : Effective in managing complicated urinary tract infections.

- Obstetric and Gynecological Infections : Demonstrated efficacy in treating infections associated with pregnancy .

Comparative Studies

A significant study compared the efficacy of this compound with amoxicillin/clavulanate in adults with upper respiratory infections. The results indicated comparable cure rates: 64.4% for this compound versus 61.7% for amoxicillin/clavulanate at the end of treatment . Furthermore, this compound exhibited a lower incidence of diarrhea compared to amoxicillin/clavulanate (29.4% vs. 70.6%) .

Pediatric Applications

In pediatric settings, this compound has been evaluated for its effectiveness against acute otitis media and streptococcal pharyngitis. Studies have shown it to be as effective as traditional treatments like phenoxymethyl penicillin and amoxicillin .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound achieves high concentrations in serum and tissues, particularly in the kidneys and liver. This distribution supports its effectiveness against various pathogens, including those resistant to beta-lactam antibiotics .

Safety Profile

This compound is generally well-tolerated, although mild gastrointestinal side effects such as diarrhea may occur. Serious adverse events are rare but can necessitate discontinuation of therapy . Long-term studies are needed to further elucidate its safety profile.

Case Study on Skin Infections

A randomized trial involving 52 children with superficial skin infections demonstrated that this compound was effective in resolving infections caused by resistant strains, outperforming cloxacillin in terms of patient tolerance and recovery time .

Study on Respiratory Infections

Another study assessed this compound's role in treating community-acquired pneumonia among adults, showing significant improvement in clinical outcomes compared to standard antibiotic regimens .

Data Summary Table

| Infection Type | Efficacy (%) | Comparison Drug | Notes |

|---|---|---|---|

| Upper Respiratory Infections | 64.4 | Amoxicillin/Clavulanate | Lower diarrhea incidence (29.4%) |

| Skin Infections | N/A | Cloxacillin | Superior tolerance |

| Pediatric Pharyngitis | N/A | Phenoxymethyl Penicillin | Comparable efficacy |

| Community-Acquired Pneumonia | N/A | Standard Antibiotics | Significant clinical improvement |

Wirkmechanismus

Sultamicillin exerts its effects by being hydrolyzed into ampicillin and sulbactam after oral intake . Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby preventing the final transpeptidation step of peptidoglycan synthesis . Sulbactam, on the other hand, inhibits beta-lactamase enzymes, protecting ampicillin from degradation . This dual action enhances the antibacterial efficacy of this compound against beta-lactamase-producing bacteria .

Vergleich Mit ähnlichen Verbindungen

- Ampicillin

- Sulbactam

- Amoxicillin-clavulanate

- Piperacillin-tazobactam

Comparison: Sultamicillin is unique in that it combines ampicillin and sulbactam in a single prodrug, enhancing the absorption and bioavailability of both components . Unlike amoxicillin-clavulanate and piperacillin-tazobactam, which are administered as separate compounds, this compound provides a more efficient delivery system through its prodrug form . This results in better clinical outcomes and reduced gastrointestinal side effects .

Biologische Aktivität

Sultamicillin, a combination of ampicillin and sulbactam, is a beta-lactam antibiotic that exhibits significant antibacterial activity against a variety of pathogens, particularly those producing beta-lactamases. This article explores the biological activity of this compound, its pharmacological properties, efficacy in clinical settings, and associated adverse effects.

This compound combines two active components:

- Ampicillin : A broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

- Sulbactam : A beta-lactamase inhibitor that protects ampicillin from hydrolysis by certain bacterial enzymes, thereby enhancing its efficacy against resistant strains.

The synergistic effect of these components allows this compound to target a wide range of gram-positive and gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Efficacy Against Bacterial Strains

This compound has demonstrated effectiveness against various clinical isolates. Below is a summary of its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 3.13 |

| Klebsiella pneumoniae | 3.13 |

| Haemophilus influenzae | 0.39 |

| Streptococcus pneumoniae | 0.05 |

| Streptococcus pyogenes | 0.025 |

These values indicate that this compound is particularly effective against strains producing penicillinase .

Clinical Studies

A multicenter study evaluated this compound's efficacy in treating urinary tract infections (UTIs) and gonococcal urethritis. The results were as follows:

- For uncomplicated cystitis, 91.1% of isolated strains were eradicated.

- In complicated UTIs, the eradication rate was 74.9%, with no significant difference between high and low beta-lactamase producers .

3. Pharmacokinetics

This compound is well-absorbed in the gastrointestinal tract and demonstrates effective plasma concentrations when administered. Studies show that peak plasma concentrations occur approximately 90 minutes post-administration, with enhanced absorption when taken with food .

4. Adverse Effects

While generally well-tolerated, this compound can cause adverse reactions, including:

- Common Side Effects : Diarrhea, glossitis, and pharyngeal redness.

- Serious Reactions : Toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS) have been reported in rare cases .

Case studies illustrate specific adverse effects experienced by patients:

- A 35-year-old female experienced headaches and blurring of vision after starting treatment, which resolved upon discontinuation .

- A 62-year-old male reported similar symptoms including sweating and palpitations .

5. Conclusion

This compound is a potent antibiotic with significant biological activity against a range of resistant bacterial strains due to its dual action as both an antibiotic and a beta-lactamase inhibitor. Its clinical efficacy has been validated through various studies, particularly in treating UTIs and gonococcal infections. However, clinicians should remain vigilant regarding potential adverse effects.

Eigenschaften

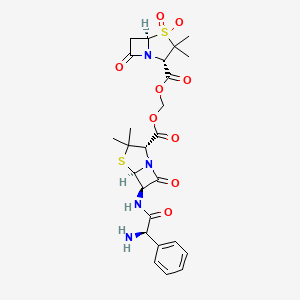

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYGFNJSCUDTBT-PMLPCWDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010077 | |

| Record name | Sultamicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-13-7 | |

| Record name | Sultamicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sultamicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULTAMICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.